

Application Notes and Protocols: Determining the IC50 of RG7112 in SJSA-1 Cells

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Compound of Interest		
Compound Name:	RG7112	
Cat. No.:	B612075	Get Quote

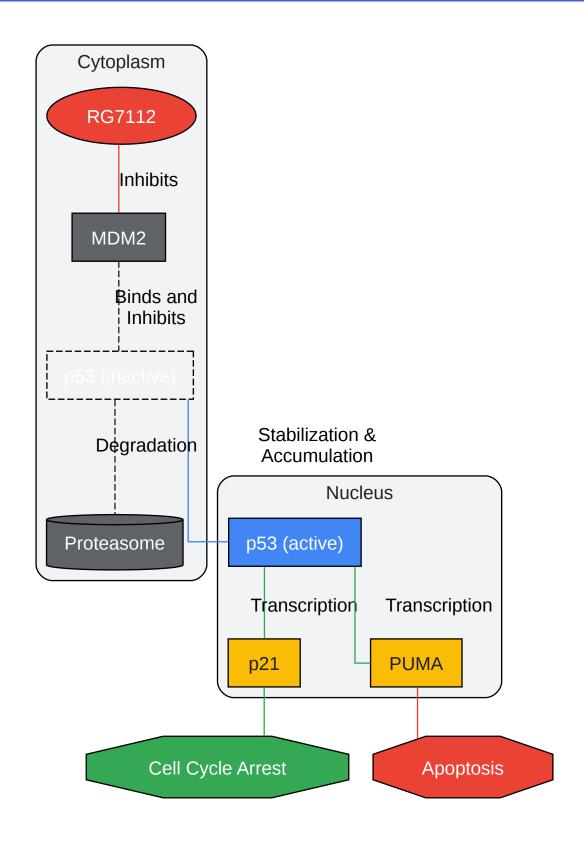
Introduction

RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, such as the SJSA-1 osteosarcoma cell line, MDM2 is often overexpressed, leading to the inactivation of the p53 tumor suppressor. SJSA-1 cells are characterized by an amplification of the MDM2 gene. By blocking the interaction between MDM2 and p53, RG7112 stabilizes p53, leading to the activation of p53-dependent downstream pathways that result in cell cycle arrest and apoptosis. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of RG7112 in SJSA-1 cells.

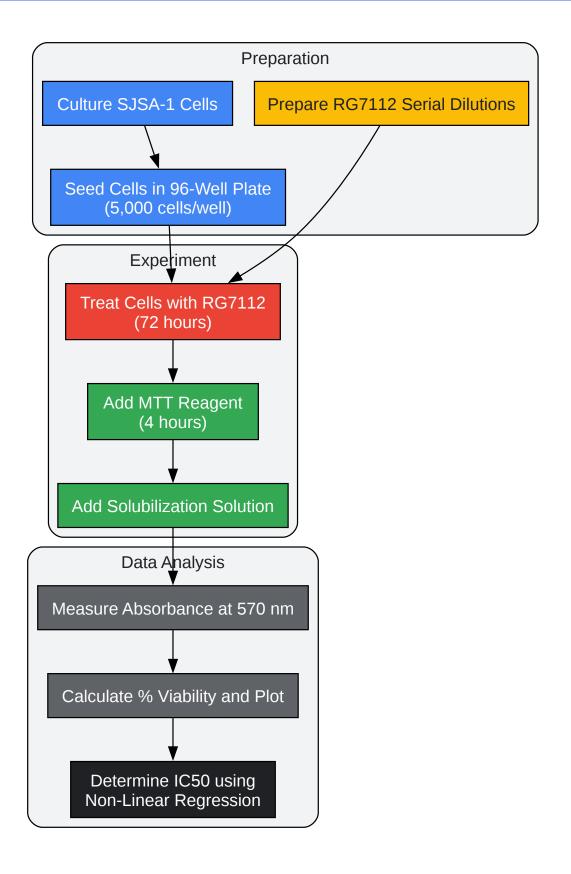
Signaling Pathway of RG7112 in SJSA-1 Cells

The mechanism of action of **RG7112** in SJSA-1 cells involves the reactivation of the p53 signaling pathway. Under normal homeostatic conditions, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation. In SJSA-1 cells, which have an amplification of the MDM2 gene, this process is hyperactive, leading to the suppression of p53's tumor-suppressive functions. **RG7112** acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2. This prevents the MDM2-p53 interaction, resulting in the stabilization and accumulation of p53. Activated p53 can then translocate to the nucleus and induce the transcription of target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.









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